molecular formula C18H18N4O3S B6916067 Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone

Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone

Cat. No.: B6916067
M. Wt: 370.4 g/mol
InChI Key: PODHGNWIAIIJAO-UHFFFAOYSA-N
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Description

Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone typically involves multiple steps, starting with the formation of the indolizine core. One common approach is the use of classical methodologies such as the Scholtz or Chichibabin reactions. These reactions involve the cyclization of appropriate precursors under specific conditions to form the indolizine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more advanced techniques such as transition metal-catalyzed reactions and oxidative coupling. These methods allow for the efficient production of the compound on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone can be compared with other similar compounds, such as indolizine derivatives and related heterocycles. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific molecular structure and the resulting properties.

List of Similar Compounds

  • Indolizine derivatives

  • Pyridine derivatives

  • Piperazine derivatives

  • Sulfonyl-containing compounds

Properties

IUPAC Name

indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-18(15-12-16-4-1-2-7-21(16)14-15)20-8-10-22(11-9-20)26(24,25)17-5-3-6-19-13-17/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODHGNWIAIIJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CN3C=CC=CC3=C2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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